N-(1-Cyano-2-phenylethyl)but-2-ynamide
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Overview
Description
N-(1-Cyano-2-phenylethyl)but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-2-phenylethyl)but-2-ynamide typically involves the reaction of an appropriate amine with an alkyl cyanoacetate under specific conditions. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates, often using a catalytic amount of a base such as triethylamine . The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired ynamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-2-phenylethyl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
N-(1-Cyano-2-phenylethyl)but-2-ynamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Cyano-2-phenylethyl)but-2-ynamide involves its highly polarized triple bond, which facilitates unique chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the electron-withdrawing cyano group, which stabilizes reaction intermediates and transition states .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiynamides: These compounds are ethynylogous variants of ynamides and share similar reactivity patterns.
Cyanoacetamides: These derivatives are also used in the synthesis of heterocycles and have comparable chemical properties.
Uniqueness
N-(1-Cyano-2-phenylethyl)but-2-ynamide is unique due to its specific structure, which combines the reactivity of a triple bond with the stabilizing effects of the cyano group. This combination allows for a wide range of chemical transformations and applications that are not as readily achievable with other similar compounds .
Properties
IUPAC Name |
N-(1-cyano-2-phenylethyl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-6-13(16)15-12(10-14)9-11-7-4-3-5-8-11/h3-5,7-8,12H,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCROFSMLCPKSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC1=CC=CC=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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